An In-Depth Technical Guide to N-Methylaniline (CAS 100-61-8): Properties, Synthesis, and Applications for the Research Professional
An In-Depth Technical Guide to N-Methylaniline (CAS 100-61-8): Properties, Synthesis, and Applications for the Research Professional
A Note on the Topic: The initial request for information on "N-ethylalanine methyl ester" with CAS number 53407-61-2 did not yield specific results for a compound with this designation in publicly available chemical databases. It is possible that this name or CAS number is erroneous or refers to a less common substance. This guide, therefore, focuses on a closely related and industrially significant compound, N-Methylaniline (NMA) , CAS 100-61-8. NMA is a fundamental building block in organic synthesis with wide-ranging applications in the pharmaceutical, dye, and polymer industries, making it a subject of considerable interest to researchers and drug development professionals.[1][2]
This technical guide provides a comprehensive overview of N-Methylaniline, from its fundamental chemical properties to its synthesis and key applications, with a focus on practical insights for the laboratory setting.
Physicochemical and Spectroscopic Profile of N-Methylaniline
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. N-Methylaniline is a colorless to pale yellow viscous liquid that tends to darken on exposure to air and light.[2] It possesses a characteristic amine odor.[3]
Table 1: Physicochemical Properties of N-Methylaniline
| Property | Value | Source |
| CAS Number | 100-61-8 | |
| Molecular Formula | C₇H₉N | |
| Molecular Weight | 107.15 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Odor | Characteristic amine odor | |
| Boiling Point | 196 °C | |
| Melting Point | -57 °C | |
| Density | 0.989 g/cm³ at 25 °C | |
| Solubility in Water | ca. 30 g/L | |
| Flash Point | 85 °C (closed cup) | |
| pH | 7.6 at 1 g/L |
Spectroscopic data is crucial for the identification and characterization of N-Methylaniline. The lone pair of electrons on the nitrogen atom interacts with the π-electrons of the benzene ring, which influences its spectral properties.[4]
Synthesis of N-Methylaniline: A Laboratory Protocol
N-Methylaniline can be synthesized through various methods, with a common laboratory-scale preparation involving the reaction of aniline with a methylating agent. One such method utilizes dimethyl sulfate.[5]
Experimental Protocol: Synthesis of N-Methylaniline via Methylation of Aniline
Materials:
-
Aniline
-
Dimethyl sulfate
-
30% Sodium hydroxide solution
-
Benzene (or a suitable extraction solvent like dichloromethane)
-
Water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Round bottom flask
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round bottom flask equipped with a magnetic stirrer, prepare a mixture of aniline and water. Place the flask in an ice bath to maintain a temperature below 10 °C.
-
Methylation: While vigorously stirring the aniline-water mixture, add dimethyl sulfate dropwise. The slow addition is crucial to control the exothermic reaction. Continue stirring for one hour after the addition is complete.[5]
-
Neutralization: Slowly add a 30% sodium hydroxide solution dropwise to the reaction mixture to neutralize the formed acid and liberate the free amine.[5]
-
Extraction: Transfer the mixture to a separatory funnel. The organic layer, containing a mixture of aniline, N-methylaniline, and N,N-dimethylaniline, will separate. Extract the aqueous layer with benzene to recover any dissolved product.[5]
-
Purification: Combine the organic layers. The crude product can be purified by distillation to separate N-methylaniline from unreacted aniline and the byproduct N,N-dimethylaniline.
Caption: Workflow for the synthesis of N-Methylaniline.
Applications in Drug Development and Industry
N-Methylaniline is a versatile intermediate with significant applications in several industrial sectors, including pharmaceuticals, dyes, and polymers.[1][2]
-
Pharmaceuticals: Aniline derivatives, including N-methylaniline, are crucial building blocks in the synthesis of a wide array of pharmaceutical compounds.[1][2] They are used in the development of drugs for various therapeutic areas.[6]
-
Dyes and Pigments: NMA is a key precursor in the manufacturing of various dyes and pigments.[2] Its chemical structure allows for the creation of a broad spectrum of colors.
-
Polymers: Aniline-based compounds are essential in the production of polymers like polyurethanes and polyamides.[2]
-
Fuel Additives: N-Methylaniline is utilized as an antiknock agent in gasoline to improve fuel efficiency.[3][6]
-
Agrochemicals: It serves as an intermediate in the synthesis of herbicides, insecticides, and fungicides.[6]
Safety and Handling
N-Methylaniline is a toxic substance and requires careful handling in a laboratory or industrial setting.
Table 2: GHS Hazard Information for N-Methylaniline
| Hazard Statement | Description |
| H301 | Toxic if swallowed.[7][8] |
| H311 | Toxic in contact with skin.[7][8] |
| H331 | Toxic if inhaled.[7][8] |
| H373 | May cause damage to organs through prolonged or repeated exposure.[7][8] |
| H410 | Very toxic to aquatic life with long lasting effects.[7][8] |
Handling Precautions:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[9]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][9]
-
Avoid contact with skin, eyes, and clothing.[7]
-
Keep away from heat, sparks, and open flames as it is a combustible liquid.[7][9]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]
First Aid Measures:
-
If swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[8][9]
-
If on skin: Wash with plenty of soap and water. Remove contaminated clothing immediately.[8][9]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.[9]
-
In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[9]
Caption: Key safety protocols for handling N-Methylaniline.
Conclusion
N-Methylaniline is a cornerstone of modern organic synthesis, with its utility spanning from the creation of life-saving pharmaceuticals to the development of vibrant dyes and high-performance polymers. A comprehensive understanding of its properties, synthesis, and safe handling procedures is essential for any researcher or scientist working with this versatile compound. This guide provides a foundational framework for the effective and safe utilization of N-Methylaniline in a research and development context.
References
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Yufeng. (2024, September 20). Exploring the Properties and Applications of Aniline and N-Methylaniline. [Link]
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MSPL. N-Methylaniline: Key Applications in Oil & Gas, Pharma, and Manufacturing. [Link]
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CPAchem. (2023, March 24). Safety data sheet N-Methylaniline. [Link]
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Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2004, January). NIR vibrational overtone spectra of N-methylaniline, N,N-dimethylaniline and N,N-diethylaniline--a conformational structural analysis using local mode model. [Link]
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